

Comprehensive Spectroscopic Characterization of 4-Methoxy-3-Methylpiperidine: A Technical Guide

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Compound of Interest

Compound Name: (3R,4R)-4-Methoxy-3-methylpiperidine

Cat. No.: B8189946

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Executive Summary

4-Methoxy-3-methylpiperidine (CAS: 373604-48-9) is a highly versatile, stereochemically complex heterocyclic building block. It is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including KRAS mutant inhibitors[1] and EGFR inhibitors[2]. Due to the presence of two contiguous stereocenters at the C3 and C4 positions, rigorous spectroscopic characterization is mandatory to confirm both regiochemistry and relative stereochemistry. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiling of this compound, grounded in self-validating experimental workflows.

Structural & Stereochemical Causality in Spectroscopy

The piperidine ring predominantly adopts a chair conformation in solution. The relative stereochemistry (cis vs. trans) dictates the axial or equatorial positioning of the C3-methyl and

C4-methoxy groups, which fundamentally alters the spectroscopic output—particularly in ^1H NMR.

- Trans Isomers ((3R,4R) or (3S,4S)): Both substituents can adopt equatorial positions to minimize steric strain, forcing the protons at C3 and C4 into axial positions. The causality of this anti-periplanar arrangement (dihedral angle $\approx 180^\circ$) is a large vicinal coupling constant ($^3J_{\text{H3-H4}} \approx 9\text{--}11\text{ Hz}$)[3].
- Cis Isomers ((3R,4S) or (3S,4R)): One substituent must be axial. If H3 is axial and H4 is equatorial, the gauche interaction (dihedral angle $\approx 60^\circ$) causes a significantly smaller coupling constant ($^3J_{\text{H3-H4}} \approx 3\text{--}5\text{ Hz}$).

Understanding this geometric causality is critical; it drives the experimental choice to rely heavily on 1D ^1H NMR J-coupling analysis and 2D NOESY cross-peaks for stereochemical validation during drug development[4].

Quantitative Spectroscopic Data Profiles

The following tables synthesize the definitive spectroscopic signatures for the free amine form of 4-methoxy-3-methylpiperidine.

Table 1: ^1H and ^{13}C NMR Assignments (400 MHz / 100 MHz, CDCl_3)

Position	Group	¹ H Chemical Shift (ppm)	Multiplicity & Coupling	¹³ C Chemical Shift (ppm)
N1	-NH	1.50 – 2.00	Broad singlet (exchanges with D ₂ O)	N/A
C2	-CH ₂ -	2.50 – 3.10	Multiplet	51.0
C3	-CH-	1.60 – 1.90	Multiplet	36.0
C4	-CH-O-	2.90 – 3.20	Multiplet (td or dt)	79.5
C5	-CH ₂ -	1.40 – 1.80	Multiplet	30.5
C6	-CH ₂ -	2.50 – 3.10	Multiplet	45.5
C3-CH ₃	Methyl	0.95	Doublet, J = 6.8 Hz	13.5
C4-OCH ₃	Methoxy	3.35	Singlet	56.0

Table 2: Key Infrared (IR) Vibrational Modes (ATR-FTIR)

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Structural Causality
3320	N-H Stretch	Medium, Broad	Confirms the presence of the secondary amine in the piperidine ring.
2950, 2870	C-H Stretch (sp ³)	Strong	Aliphatic C-H stretching from the ring, methyl, and methoxy groups.
1450	-CH ₂ • Scissoring	Medium	Bending modes of the piperidine ring methylenes.
1110	C-O-C Stretch	Strong	Asymmetric stretching of the aliphatic ether (methoxy group).

Table 3: Mass Spectrometry (EI, 70 eV) Fragmentation

m/z Ratio	Ion Type	Relative Abundance	Fragmentation Mechanism
129	[M] +	Medium	Molecular ion (Exact mass: 129.115)[5].
114	[M - CH ₃] +	High	α -cleavage resulting in the loss of the C3 methyl radical.
98	[M - OCH ₃] +	Base Peak (100%)	Inductive cleavage losing the methoxy radical, stabilized by the ring.
70	[C ₄ H ₈ N] +	Medium	Piperidine ring opening and subsequent fragmentation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical technique must operate as a self-validating system. The following step-by-step methodologies embed causality and internal quality controls into the workflow.

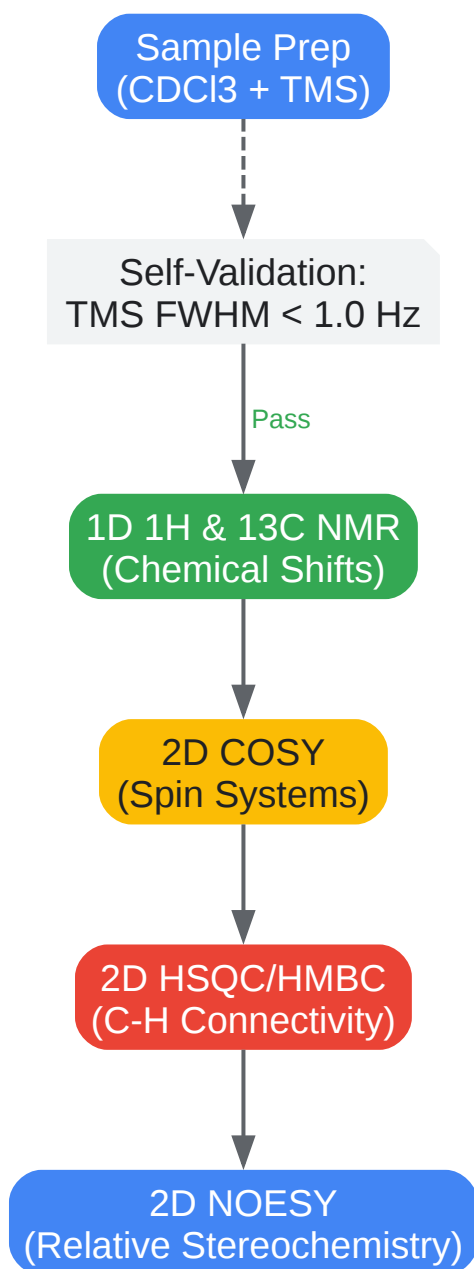
Protocol A: High-Resolution NMR Acquisition

Causality: ¹H and ¹³C NMR are highly sensitive to magnetic field inhomogeneities. To resolve the fine multiplet splitting required to differentiate cis/trans diastereomers, the magnetic field (B₀) must be perfectly shimmed.

- **Sample Preparation:** Dissolve 15 mg of 4-methoxy-3-methylpiperidine in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.
- **System Validation (Shimming):** Insert the sample and execute automated 3D gradient shimming. Validation Check: Measure the full-width at half-maximum (FWHM) of the TMS

peak at 0.00 ppm. The protocol may only proceed if the FWHM is ≤ 1.0 Hz.

- Acquisition:
 - Acquire a 1D ¹H spectrum (16 scans, 400 MHz).
 - Acquire a 1D ¹³C spectrum (1024 scans, 100 MHz) with proton decoupling.
 - Acquire 2D COSY and HSQC to map spin systems and C-H connectivity.
- Data Calibration: Calibrate the spectrum using the residual CHCl₃ solvent peak (7.26 ppm for ¹H; 77.16 ppm for ¹³C).



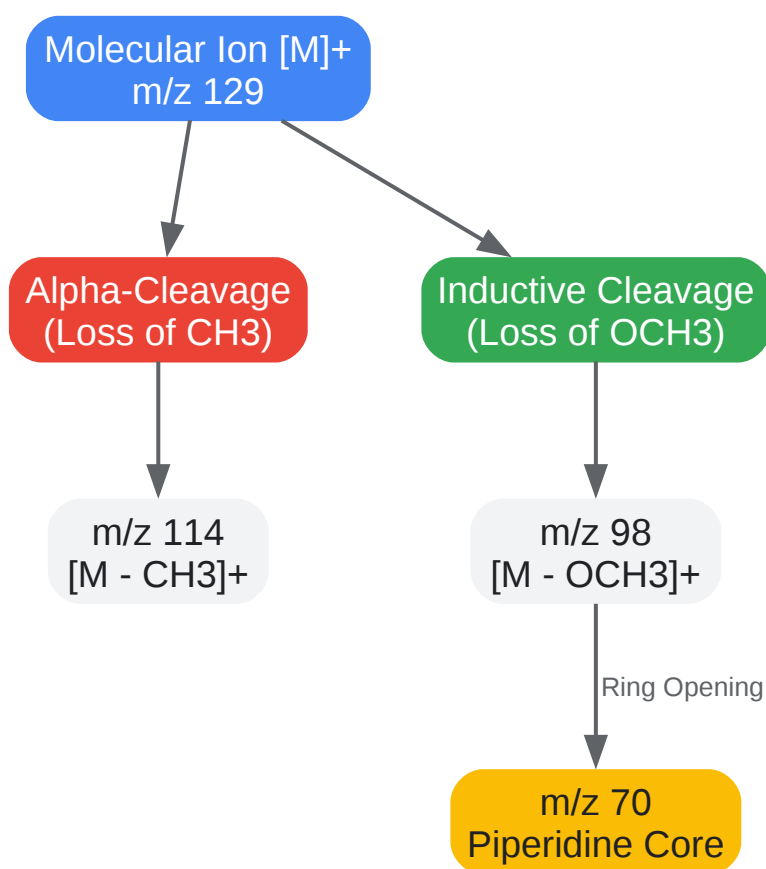
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Figure 1: Self-validating 2D NMR workflow for structural elucidation.

Protocol B: LC-MS (ESI+) Analysis

Causality: Electrospray Ionization (ESI) is a soft ionization technique. The addition of formic acid forces the protonation of the secondary amine, ensuring a robust [M+H]⁺ signal at m/z 130.

- Sample Preparation: Dilute the analyte to 1 $\mu\text{g/mL}$ in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
- System Validation (Calibration & Carryover):
 - Infuse a sodium formate calibration solution. Validation Check: Mass accuracy must be < 5 ppm error.
 - Inject a blank (solvent only). Validation Check: The baseline must show no peak at m/z 130 (rules out carryover).
- Acquisition: Inject 2 μL of the sample. Run a 5-minute gradient from 5% to 95% Acetonitrile. Extract the chromatogram for m/z 130.



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Figure 2: Primary mass spectrometry fragmentation pathways (EI-MS).

Protocol C: ATR-FTIR Analysis

Causality: Attenuated Total Reflectance (ATR) allows for the direct analysis of neat samples without the need for KBr pellet pressing, preventing moisture contamination that could obscure the critical N-H stretch region (3300 cm^{-1}).

- System Validation (Background): Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans). Validation Check: The baseline must sit at 100% transmittance ($\pm 1\%$) in non-absorbing regions.
- Sample Application: Place 2 mg of the neat sample directly onto the ATR crystal. Apply consistent pressure using the anvil.
- Acquisition: Collect 32 scans from 4000 to 400 cm^{-1} at a resolution of 4 cm^{-1} . Apply an atmospheric suppression algorithm to remove ambient CO₂ and H₂O interference.

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Sources

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